molecular formula C12H22ClN B1676192 Memantine CAS No. 19982-08-2

Memantine

Cat. No. B1676192
CAS RN: 19982-08-2
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-UHFFFAOYSA-N
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Description

Memantine is used to treat moderate to severe Alzheimer’s disease. It is not a cure for Alzheimer’s disease but it can help people with the disease . It reduces the actions of chemicals in the brain that may contribute to the symptoms of Alzheimer’s disease .


Synthesis Analysis

A series of this compound derivatives incorporating amino acid residues have been synthesized. Their neuroprotective in vitro evaluation in respect of Alzheimer’s disease, involving the effects on the resistance to Aβ toxicity, excitotoxicity, oxidative stress, hypoxia, and neuroinflammation has been studied .


Molecular Structure Analysis

The molecular formula of this compound is C12H21N. Its average mass is 179.302 Da and its monoisotopic mass is 179.167404 Da .


Chemical Reactions Analysis

Pre-column derivatization of this compound was performed with 1-fluoro-2,4-dinitrobenzene and the reaction product was separated on a Nova-Pak C18 column .


Physical And Chemical Properties Analysis

The encapsulation efficiency of this compound was measured using high-performance liquid chromatography analysis as 80 ± 3%. The physicochemical stability studies over 40 days revealed that the nanocapsules were stable in the solution without any aggregation . The molecular formula of this compound is C12H21N .

Scientific Research Applications

Blood-Brain Barrier Transport

Memantine shows notable transport characteristics at the blood-brain barrier (BBB). A study using hCMEC/D3 cells, an in vitro human BBB model, found that this compound's transport is influenced by intracellular pH and is independent of extracellular sodium ions and membrane potential. This indicates that proton-coupled organic cation antiporters may play a role in this compound's BBB permeability (Higuchi et al., 2015).

Cognitive Enhancement

This compound has been shown to potentiate hippocampal theta oscillations in mice, a neural activity associated with cognitive functions. This mechanism might underlie its cognitive-enhancing effects observed in both preclinical and clinical studies, especially in the context of Alzheimer's disease (Guadagna et al., 2012).

Potential in Treating Depression and Apathy

A pilot study explored this compound's potential to reduce depressive symptoms and apathy in older adults after disabling medical events. This suggests a broader applicability of this compound in managing mood disorders beyond its traditional use in Alzheimer's disease (Lenze et al., 2012).

Neurodegeneration and Cognitive Deficits

In animal models, this compound has shown efficacy in rescuing behavioral and cognitive deficits. It seems to have neuroprotective and cognitive-enhancing effects, particularly in conditions like Alzheimer's disease, when administered early in the disease process (Borre et al., 2012).

Use in Non-Dementia Psychiatric Disorders

This compound's application extends to various psychiatric disorders beyond dementia. While results in major depression are not conclusive, there is promising data in treating conditions like schizophrenia, bipolar disorder, and anxiety disorders. Its role in these disorders is under active investigation (Sani et al., 2012).

Pharmacokinetics in Genetic Disorders

The pharmacokinetic properties of this compound have been studied in specific genetic disorders like Down's Syndrome. Understanding its distribution in blood, brain, and liver, especially in mouse models, provides insights into its therapeutic effects in neurodevelopmental and neurodegenerative disorders (Victorino et al., 2017).

Gastroprotective Effects

This compound exhibits gastroprotective effects against indomethacin-induced peptic ulcer in rats. This indicates its potential in treating gastrointestinal disorders, possibly through mechanisms involving potassium channels, antioxidative stress, and anti-inflammatory actions (Rofaeil & Gaber, 2019).

This compound in Bipolar Disorder

This compound shows potential as an augmenting agent in treatment-resistant bipolar disorder, suggesting its usefulness in managing mood swings and stabilizing symptoms (Koukopoulos et al., 2010).

Parkinson's Disease with Dementia

Studies suggest this compound improves goal attainment and reduces caregiver burden in Parkinson's disease with dementia. This highlights its role in enhancing patient-reported outcomes and quality of life in complex neurological conditions (Leroi et al., 2013).

Memory and Neuropathology in Down Syndrome

This compound has been investigated for its effects on memory and neuropathology in mouse models of Down syndrome. The studies indicate potential memory facilitation and suggest pharmacological rather than neuroprotective effects in such models (Lockrow et al., 2011).

Auditory Processing

In studies involving anesthetized rats, this compound has shown dose-related effects on auditory processing, specifically on mismatch negativity-like responses. This implies its potential in enhancing early stages of auditory processing (Tikhonravov et al., 2010).

Amyloid-β Peptides in Alzheimer's Disease

This compound has been observed to reduce the production of amyloid-β peptides and disassemble preformed aggregates in Alzheimer's disease models. This provides a mechanistic understanding of its role in reducing amyloid deposition in the brain (Takahashi-Ito et al., 2017).

Effects on Erythrocyte Membrane

The interaction of this compound with the human erythrocyte membrane has been studied, revealing insights into its pharmacological effects at the cellular level, particularly in relation to Alzheimer's disease (Zambrano et al., 2017).

Mechanism of Action

Target of Action

Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the central nervous system . These receptors are largely dependent on the neurotransmitter glutamate, which is involved in transmitting complex motor commands, sensory information, and forming thoughts and memories .

Mode of Action

This compound acts as an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This compound selectively blocks ion channels under pathological conditions, thus maintaining an optimal level of NMDA .

Biochemical Pathways

Continuous activation of the NMDA receptors caused by glutamate is thought to contribute to neurotoxicity due to the excitatory properties of glutamate . This compound’s principal mechanism of action is believed to be the blockade of current flow through channels of NMDA receptor-operated ion channels, reducing the effects of excitotoxic glutamate release .

Pharmacokinetics

This compound is well absorbed after an oral dose, with peak drug concentrations attained in about 3-7 hours . It shows linear pharmacokinetics when given at normal therapeutic doses . This compound can be taken without regard to food, as there is no effect of food on this compound absorption . This drug is cleared by active tubular secretion in the kidneys .

Result of Action

This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ 42 peptide . It causes a protective response to mitochondrial injury. Both high and low concentrations of this compound maintain the mitochondrial network volume, while the low concentration causes an increase in mitochondrial number as well as increased fission and fusion events following CCCP-induced mitochondrial injury .

Action Environment

This compound is stable in the environment and easily leached from river sediment . Environmental factors such as light exposure can influence the degradation of this compound . .

Safety and Hazards

Memantine may cause serious side effects. Call your doctor at once if you have: severe headache, blurred vision, pounding in your neck or ears; seizure (convulsions); or unusual changes in mood or behavior. Common side effects of this compound may include: diarrhea; dizziness; or headache . This pharmaceutical product is classified as a mixture and it is considered non- Hazardous according to the OSHA Hazard Communication Standard 2012 (29 CFR 1910.1200) .

Biochemical Analysis

Biochemical Properties

Memantine blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . It interacts with NMDA receptors, working as pore blockers of these ion channels .

Cellular Effects

This compound has been shown to have mitochondrial protective effects, improve cell viability and enhance clearance of Aβ42 peptide . It induces autophagy, improves cell survival and decreases the generation of Aβ42 .

Molecular Mechanism

This compound is an N-methyl-D-aspartate (NMDA) receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This compound does this through its action as an uncompetitive, low-affinity, open-channel blocker .

Temporal Effects in Laboratory Settings

This compound has been found to suppress the growth of malignant glioma and breast cancer cells in a concentration-dependent manner . It also upregulates the expression of Golgi glycoprotein 1 (GLG1), an intracellular fibroblast growth factor receptor .

Dosage Effects in Animal Models

In animal models, this compound has shown to promote a non-amyloidogenic cleavage of APP followed by a decrease in soluble Aβ42 . The levels of hyperphosphorylated endogenous tau remained unchanged, indicating that a long-term this compound treatment is ineffective to restrain the APP processing-induced tauopathy .

Metabolic Pathways

This compound is mainly excreted unchanged by the kidneys, partly via tubular secretion . The remainder of the drug is metabolized to three main metabolites .

Transport and Distribution

This compound is mainly eliminated unchanged by the kidneys, partly via tubular secretion . Its peak drug concentrations are attained in about 3-7 hours .

Subcellular Localization

This compound has been found to cause subcellular translocations of Nur77/Cyt c/HSP60 under 6-OHDA-induced oxidative condition . It strongly reduced the sub-cellular translocations of Nur77/Cyt c/HSP60 under 6-OHDA-induced oxidative condition .

properties

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19982-08-2 (Parent)
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90961439
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
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Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

41100-52-1, 19982-08-2
Record name Memantine hydrochloride
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Record name Memantine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEMANTINE HYDROCHLORIDE
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Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
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Record name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride
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Synthesis routes and methods I

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 86 g of urea, adding 80 ml of 80 wt % formic acid, heating to 80° C. and holding for 3 hours. Cooling to the room temperature and adding 75 ml of 85% phosphoric acid to hydrolyze at 80° C. for 1 hour. Adjusting with 10% potassium hydroxide aqueous solution to a pH of 12. Extracting with toluene twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield a white solid. Drying the solid and re-crystallizing with ethanol to yield 61.0 g of pure Memantine Hydrochloride. The yield is 68.8% (GC 99.5%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-3,5-dimethyl adamantane

Synthesis routes and methods II

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 86 g of urea, adding 72 ml of 94 wt % formic acid, heating to 120° C. and holding for 2 hours. Cooling to the room temperature and adding 385 ml of 10% hydrochloric acid to hydrolyze at 100° C. for about 1 hour. Adjusting with 30% sodium hydroxide solution to a pH of 12, extracting with butyl acetate twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield white solid. Drying the solid and re-crystallizing with water to yield 60.4 g of pure Memantine Hydrochloride. The yield is 68.1% (GC 99.1%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
385 mL
Type
reactant
Reaction Step Two
Name
1-amino-3,5-dimethyl adamantane

Synthesis routes and methods III

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 10 g of urea, adding 60 ml of anhydrous formic acid, heating to 150° C. and hold for 1 hour. Cooling to the room temperature and adding 95 ml of concentrated hydrochloric acid to hydrolyze at 100° C. for 1 hour. Adjusting with 30% sodium hydroxide solution until the solution becomes basic. Extracting with toluene twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield white solid. Drying the solid and re-crystallizing with acetone to yield 61.7 g of pure Memantine Hydrochloride. The yield is 69.5% (GC 99.9%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-3,5-dimethyl adamantane

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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